3-Cyano-5-(3-fluorophenyl)benzoic acid
Description
3-Cyano-5-(3-fluorophenyl)benzoic acid (CAS: Not explicitly provided, referenced as intermediate 111(n) in patent documents ) is a fluorinated benzoic acid derivative featuring a cyano group at the 3-position and a 3-fluorophenyl substituent at the 5-position of the benzene ring. Its molecular structure (Figure 1) combines the carboxylic acid functionality with electron-withdrawing groups (cyano and fluorine), which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C14H8FNO2 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
3-cyano-5-(3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C14H8FNO2/c15-13-3-1-2-10(7-13)11-4-9(8-16)5-12(6-11)14(17)18/h1-7H,(H,17,18) |
InChI Key |
RBFBLNGQMBDBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Synthesis: The compound is synthesized via condensation reactions.
- Structural Characterization : NMR analysis (400 MHz, DMSO) reveals aromatic protons at δ 8.40 (s, 1H) and δ 8.24 (s, 2H), along with a broad singlet at δ 13.67 (br s, 1H) corresponding to the carboxylic acid proton . LC-MS data confirm a molecular ion peak at m/z 248.0 [M+Na]⁺, suggesting a molecular weight of ~225 g/mol .
The compound is compared to structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Note: Exact molecular formula inferred from synthesis data and structural analogs.
Key Findings from Comparative Analysis:
Substituent Position and Bioactivity: The position of fluorine significantly impacts biological activity. For example, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid exhibits potent antimicrobial properties due to the pyrazole core and fluorophenyl group . In contrast, this compound’s cyano group enhances electrophilicity, making it a reactive intermediate in drug synthesis . Substituent electronic effects: Electron-withdrawing groups (e.g., CN, CF₃O) increase acidity (lower pKa) and improve solubility in polar solvents, as seen in 3-Cyano-5-(trifluoromethoxy)benzoic acid .
Applications in Biosensing: Studies on ortho-, meta-, and para-substituted benzoic acids (e.g., pHBA, pABA) reveal that substituent position (para > ortho > meta) governs biosensor recognition efficiency . This suggests that this compound’s meta-substitution may reduce its affinity for biosensor proteins compared to para-substituted analogs.
Safety Profiles: 3-Cyano-5-(methoxycarbonyl)benzoic acid (CAS: 126739-90-0) carries GHS warnings (H302: Harmful if swallowed) , while 5-(3-cyanophenyl)-2-fluorobenzoic acid (CAS: 1183926-58-0) has similar hazards . These highlight the need for careful handling of cyano-substituted benzoic acids.
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